N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-2-21-13-9-6-10-14-16(13)19-17(23-14)18-15(20)11-22-12-7-4-3-5-8-12/h3-10H,2,11H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXCIAZNKAJVSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide typically involves the condensation of 2-aminobenzenethiol with ethyl 2-bromoacetate, followed by cyclization to form the benzothiazole ring. The final step involves the reaction with phenoxyacetyl chloride to yield the desired compound. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine .
Chemical Reactions Analysis
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Mechanism of Action
The mechanism of action of N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Electronic and Steric Modifications
- N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide (): The 4-chloro substituent introduces electron-withdrawing effects, reducing electron density on the benzothiazole ring. This contrasts with the ethoxy group in the main compound, which donates electrons via resonance.
- N-[6-(Trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide (BTA, ) :
The 6-CF₃ group is strongly electron-withdrawing, enhancing electrophilicity. BTA exhibited high CK-1δ inhibitory activity (pIC₅₀ = 7.8), suggesting that electron-deficient benzothiazoles may favor binding to kinase targets . - N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide () :
Methoxy groups at positions 6 (benzothiazole) and 4 (phenyl) increase solubility but reduce lipophilicity compared to the ethoxy-substituted main compound.
Modifications on the Acetamide Side Chain
Aryl and Heteroaryl Variations
- N-(1,3-Benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide () :
The 4-fluoro substituent increases metabolic stability due to fluorine’s electronegativity. Fluorine’s small size minimizes steric hindrance, allowing tighter binding to hydrophobic pockets . - N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV, ): The piperazine moiety introduces a basic nitrogen, improving solubility and enabling salt formation.
- 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c, ): The triazole-thiazole hybrid structure demonstrates broader hydrogen-bonding capacity compared to the phenoxyacetamide in the main compound. Docking studies suggest such hybrids occupy larger binding sites .
Activity Trends
Compounds with extended conjugated systems (e.g., triazole-thiazole hybrids in ) show enhanced binding to multi-domain enzymes, while simpler acetamides (e.g., main compound) may target smaller active sites. The phenoxy group in the main compound offers moderate steric bulk, balancing target affinity and solubility .
Structural and Crystallographic Comparisons
Key Observations :
- Chloro and ethoxy substituents at position 4 induce distinct dihedral angles, altering molecular conformation.
- Crystallographic data () highlights the role of hydrogen bonding (e.g., O–H⋯N) in stabilizing crystal lattices, which may correlate with solid-state stability .
Biological Activity
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields.
Synthesis
The synthesis of this compound typically involves a multi-step process:
- Condensation : Reacting 2-aminobenzenethiol with ethyl 2-bromoacetate.
- Cyclization : Forming the benzothiazole ring.
- Final Reaction : Using phenoxyacetyl chloride to yield the final product.
Common solvents used in these reactions include ethanol and acetonitrile, often with catalysts like triethylamine.
Biological Activity
This compound exhibits various biological activities:
Antimicrobial Properties
The compound has shown promising antimicrobial and antifungal properties. It has been evaluated against several bacterial and fungal strains, demonstrating effective inhibition at low concentrations. For instance, compounds similar to this have exhibited minimum inhibitory concentrations (MIC) ranging from 10.7 to 21.4 μmol/mL .
Enzyme Inhibition
Research indicates that this compound can inhibit specific enzymes by binding to their active sites, effectively disrupting critical biological pathways. This mechanism is crucial for its potential therapeutic applications.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Its ability to modulate enzyme activity could contribute to the inhibition of cancer cell proliferation .
The mechanism by which this compound exerts its effects involves:
- Enzyme Binding : The compound binds to specific enzymes or receptors, inhibiting their activity.
- Pathway Disruption : By blocking enzyme function, it disrupts metabolic pathways crucial for pathogen survival or cancer cell growth.
This interaction is pivotal in understanding its therapeutic potential against various diseases.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar benzothiazole derivatives can be insightful:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(4-methylbenzothiazol-2-yl)-2-phenyloxyacetamide | Structure | Antimicrobial |
| N-(6-methylbenzothiazol-2-yl)-2-phenyloxyacetamide | Structure | Anticancer |
| N-(4-chlorobenzothiazol-2-yl)-2-phenyloxyacetamide | Structure | Enzyme Inhibitor |
These compounds share a similar benzothiazole core but differ in substituents that significantly affect their biological activities.
Case Studies
Several studies have highlighted the effectiveness of N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-phenyloxyacetamide in various applications:
-
Antimicrobial Efficacy : A study reported significant antimicrobial effects against both Gram-positive and Gram-negative bacteria.
- MIC Values : Ranged from 10.7 μmol/mL to 21.4 μmol/mL depending on the strain tested.
- Enzyme Inhibition Studies : In vitro assays demonstrated that the compound effectively inhibited key enzymes involved in metabolic pathways relevant to disease processes.
- Cancer Cell Studies : Research indicated that treatment with this compound resulted in reduced proliferation rates of certain cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
